4-Vinylpyridine
Overview
Description
Incyclinide, also known by its proposed trade name Metastat, is a chemically modified tetracycline antibiotic. Unlike traditional tetracyclines, incyclinide lacks antibiotic properties but retains the ability to inhibit matrix metalloproteinases . This compound has been investigated for its potential therapeutic applications in treating various conditions, including rosacea, tumors, allergic and inflammatory diseases .
Mechanism of Action
Target of Action
4-Vinylpyridine (4-VP) is an organic compound that primarily targets protein cysteine residues . These residues play a crucial role in protein function, structure, and regulation. By targeting these residues, 4-VP can modify the protein’s properties and influence its interactions with other molecules.
Mode of Action
4-VP interacts with its targets through a process known as alkylation . Alkylation involves the transfer of an alkyl group from the 4-VP to the cysteine residues on the protein. This process can change the protein’s structure and function. Compared to other alkylation agents, 4-VP is less reactive, which means the completion rate of cysteine alkylation is lower, but it also yields fewer side reactions .
Result of Action
The alkylation of cysteine residues by 4-VP can result in significant changes at the molecular and cellular levels. These changes can include alterations in protein structure and function, disruptions in protein-protein interactions, and potential impacts on cell signaling and other cellular processes .
Action Environment
The action, efficacy, and stability of 4-VP can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of 4-VP and its ability to alkylate cysteine residues. Additionally, the presence of other reactive molecules can potentially interfere with 4-VP’s action. The temperature and storage conditions can also impact the stability of 4-VP .
Biochemical Analysis
. . .
Biochemical Properties
4-Vinylpyridine has been used in biochemistry to alkylate protein cysteine residues . Compared to other alkylation agents, such as iodoacetamide, acrylamide, and N-ethylmaleimide, this compound is less reactive, meaning the completion rate of cysteine alkylation is lower, but it also yields fewer side reactions .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its ability to alkylate protein cysteine residues . This alkylation can lead to changes in protein function, potentially influencing enzyme activity, binding interactions with biomolecules, and gene expression.
Preparation Methods
Incyclinide is synthesized through a series of chemical reactions that modify the tetracycline structure. The industrial production methods for incyclinide are not widely documented, but they likely involve standard organic synthesis techniques used in pharmaceutical manufacturing .
Chemical Reactions Analysis
Incyclinide undergoes several types of chemical reactions, including:
Oxidation: Incyclinide can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the incyclinide molecule.
Substitution: Substitution reactions can introduce new functional groups to the incyclinide structure.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are typically derivatives of incyclinide with modified functional groups that may enhance or alter its biological activity .
Scientific Research Applications
Comparison with Similar Compounds
Incyclinide belongs to the class of tetracyclines, which are polyketides with an octahydrotetracene-2-carboxamide skeleton . Similar compounds include:
Doxycycline: Another tetracycline antibiotic with both antibiotic and matrix metalloproteinase inhibitory properties.
Minocycline: A tetracycline antibiotic known for its anti-inflammatory and neuroprotective effects.
Tigecycline: A glycylcycline antibiotic derived from minocycline, used to treat various bacterial infections.
Incyclinide is unique among these compounds due to its lack of antibiotic properties and its specific focus on inhibiting matrix metalloproteinases . This makes it a valuable compound for studying the role of these enzymes in various diseases and developing targeted therapies.
Properties
IUPAC Name |
4-ethenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N/c1-2-7-3-5-8-6-4-7/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDVPJUYSDEJTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25232-41-1 | |
Record name | Poly(4-vinylpyridine) | |
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DSSTOX Substance ID |
DTXSID0051499 | |
Record name | 4-Vinylpyridine | |
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Molecular Weight |
105.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Red to dark-brown liquid; [HSDB] | |
Record name | Pyridine, 4-ethenyl- | |
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Record name | 4-Vinylpyridine | |
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Boiling Point |
65 °C @ 15 mm Hg | |
Record name | 4-VINYLPYRIDINE | |
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Solubility |
Soluble in alcohol and chloroform; slightly soluble in ether, In water, 29,100 mg/l @ 20 °C | |
Record name | 4-VINYLPYRIDINE | |
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Density |
0.9800 @ 20 °C/4 °C | |
Record name | 4-VINYLPYRIDINE | |
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Vapor Pressure |
1.71 [mmHg], VP: 2 mm Hg @ 25 °C, 1.71 mm Hg @ 25 °C | |
Record name | 4-Vinylpyridine | |
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Color/Form |
RED TO DARK BROWN LIQUID | |
CAS No. |
100-43-6, 25232-41-1 | |
Record name | 4-Vinylpyridine | |
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Record name | 4-Vinylpyridine | |
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Record name | Pyridine, 4-ethenyl- | |
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Record name | 4-vinylpyridine | |
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Record name | 4-VINYLPYRIDINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Vinylpyridine?
A1: The molecular formula of 4VP is C7H7N, and its molecular weight is 105.14 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 4VP and its polymers?
A2: Researchers commonly employ several spectroscopic techniques, including:
- Infrared (IR) spectroscopy: Used to identify functional groups and analyze interactions, such as hydrogen bonding. [, , , , , , , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information about the polymer chains, including tacticity and copolymer composition. [, , , , ]
- UV-Vis spectroscopy: Useful for studying adsorption phenomena and the formation of charge-transfer complexes. [, , ]
Q3: How does the incorporation of 4VP influence the thermal properties of polymers?
A3: Studies show that incorporating 4VP into polymer systems can:
- Enhance glass transition temperatures (Tg) [], indicating improved thermal stability.
- Delay anhydride formation and improve overall thermal stability in blends like PSIA/PBM4VP. []
Q4: How is 4VP used in catalysis?
A4: 4VP-based polymers can act as supports for metal catalysts. For example, polyethylene-graft-poly(this compound) supports metallocene catalysts for ethylene polymerization. [] Additionally, [Rh(COD)(amine)2]PF6 complexes immobilized on poly(this compound) catalyze the hydroformylation and isomerization of alkenes. []
Q5: Does the structure of the amine ligand in Rh complexes immobilized on poly(this compound) affect catalytic activity?
A5: Yes, studies on alkene hydroformylation and isomerization reveal that the amine ligand significantly influences the catalytic activity of immobilized Rh complexes, with 2-picoline exhibiting higher turnover frequency compared to 4-picoline and 2,6-lutidine. [] This highlights the importance of ligand design in optimizing catalyst performance.
Q6: Can 4VP-functionalized materials be used in heterogeneous catalysis?
A6: Yes, ruthenium complexes immobilized on poly(this compound)-functionalized carbon nanotubes (Ru-PVP/CNT) have been successfully employed as heterogeneous catalysts for the selective aerobic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran, demonstrating excellent catalytic performance and selectivity. []
Q7: Are there computational studies on 4VP-based systems?
A7: While the provided abstracts do not offer detailed insights into computational studies, computational methods like Density Functional Theory (DFT) calculations can be used to investigate the interactions between 4VP and other molecules, predict the properties of 4VP-containing polymers, and guide the design of novel materials.
Q8: What are some interesting applications of 4VP in nanomaterial synthesis?
A8: 4VP plays a crucial role in developing well-defined nanostructures:
- It acts as a structure-directing agent in the synthesis of silica nanotubes and Pd nanoparticle-decorated silica nanotubes through a surface sol-gel process on self-assembled poly(ethylene glycol)-block-poly(this compound) micelles. []
- It facilitates the encapsulation of TiO2 nanoparticles via surface thiol-lactam initiated radical polymerization, creating PVP-g-TiO2 nanocomposites with excellent dispersibility in organic solvents. []
Q9: How is 4VP utilized in biosensor development?
A9: A self-gelatinizable graft copolymer of poly(vinyl alcohol) with 4VP (PVA-g-PVP) serves as an effective immobilization matrix for constructing a tyrosinase-based amperometric biosensor. [] This biosensor exhibits excellent performance in detecting phenol, p-cresol, and catechol, highlighting the potential of 4VP-based materials in sensing applications.
Q10: How does crosslinking affect the properties of poly(this compound)?
A10: Crosslinking significantly impacts the properties of poly(this compound) materials:
- It enhances the mechanical properties of ABA triblock copolymer-based elastomers when transient cross-links are incorporated into the soft middle block of poly(this compound)-b-[(poly(butyl acrylate)-co-polyacrylamide]-b-poly(this compound). []
- It influences the reactivity and additional crosslinking in crosslinked poly(styrene-co-4-vinylpyridine) with dibromoalkanes, with the chain length of the dibromoalkane and solvent polarity playing significant roles. []
Q11: What is the role of this compound in the adsorption of pollutants?
A11: Crosslinked poly(this compound) effectively adsorbs organic pollutants like phenols and carboxylic acids from aquatic environments. [] This adsorption capacity is attributed to a combination of acid-base interactions and hydrophobic interactions between the pollutants and the polymer. []
Q12: Can this compound be used to modify activated carbon for enhanced adsorption?
A12: Yes, quaternized poly(this compound) coated activated carbon exhibits enhanced adsorption of chromium(VI) from aqueous solutions. [] The adsorption process follows a diffusion-controlled mechanism, and the modified material shows potential for efficient chromium(VI) removal and recovery. []
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